molecular formula C7H7BrIN B1374924 4-Bromo-2-iodo-5-methylaniline CAS No. 1609264-62-1

4-Bromo-2-iodo-5-methylaniline

Cat. No. B1374924
M. Wt: 311.95 g/mol
InChI Key: COSLUVOCIKOMSF-UHFFFAOYSA-N
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Description

“4-Bromo-2-iodo-5-methylaniline” is a chemical compound with the molecular formula C7H7BrIN . The asymmetric unit of this compound contains two independent molecules, which are linked by weak N-H⋯N hydrogen-bonding interactions between the amino groups .


Synthesis Analysis

The synthesis of “4-Bromo-2-iodo-5-methylaniline” involves several steps . The first step is nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group is a meta director, so it must be used first, and the conversion to an amine must occur last because the amine group is ortho/para directing .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-iodo-5-methylaniline” is characterized by the presence of bromine, iodine, and a methyl group attached to an aniline ring . The asymmetric unit of the compound contains two independent molecules, which are linked by weak N-H⋯N hydrogen-bonding interactions between the amino groups .


Physical And Chemical Properties Analysis

“4-Bromo-2-iodo-5-methylaniline” is a solid at room temperature . It has a molecular weight of 311.95 and its InChI code is 1S/C7H7BrIN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 .

Scientific Research Applications

  • Synthesis of 4-Bromo-2-methylphenol

    • Application Summary : 4-Bromo-2-methylaniline is used in the preparation of 4-Bromo-2-methylphenol .
    • Results or Outcomes : The product of this reaction is 4-Bromo-2-methylphenol .
  • Synthesis of N-(3,5-Dichlorophenyl)naphthaldimine

    • Application Summary : 2-Bromo-4-methylaniline is used in the synthesis of N-(3,5-Dichlorophenyl)naphthaldimine .
    • Method of Application : The reaction involves the use of 2-hydroxynaphthalene-1-carbaldehyde and 2-bromo-4-methylaniline in ethanol .
    • Results or Outcomes : The product of this reaction is N-(3,5-Dichlorophenyl)naphthaldimine .

Safety And Hazards

“4-Bromo-2-iodo-5-methylaniline” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

4-bromo-2-iodo-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrIN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSLUVOCIKOMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-iodo-5-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Jakobsson - lup.lub.lu.se
Tröger’s Base (TB) is a bicyclic compound containing a methanodiazocine group between two aromatic rings. The methylene bridge forces the molecule to have a bent formation; thus, …
Number of citations: 0 lup.lub.lu.se

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